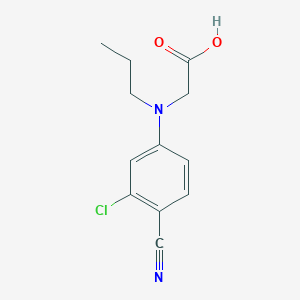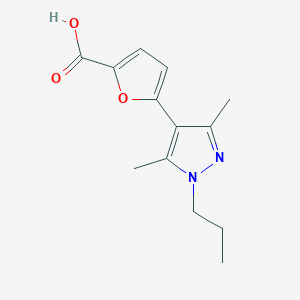
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, also known as CCMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMA is a member of the α-amino acid family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a critical role in memory and learning.
Biochemical and physiological effects:
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activity of acetylcholinesterase. In vivo studies have shown that it exhibits anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. One area of focus is the development of new anticancer drugs based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. Another area of focus is the development of new materials based on 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid, such as metal-organic frameworks and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloro-2-cyanobenzenamine with 2-methylacryloyl chloride in the presence of a catalyst. The resulting product is then reacted with L-alanine in the presence of a base to form 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It also has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid can be used as a building block for the synthesis of various compounds. In materials science, 3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(12(16)17)7-15(2)11-4-3-10(13)5-9(11)6-14/h3-5,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDCILXKPAUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=C(C=C(C=C1)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-2-cyano-N-methylanilino)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylamino)-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7560497.png)




![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)




![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)